1-(2-aminophenyl)-1H-pyrazol-4-amine IUPAC name and structure
1-(2-aminophenyl)-1H-pyrazol-4-amine IUPAC name and structure
An In-depth Technical Guide to 1-(2-Aminophenyl)-1H-pyrazol-4-amine: Synthesis, Properties, and Medicinal Chemistry Applications
Executive Summary
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 1-(2-aminophenyl)-1H-pyrazol-4-amine . We provide a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its synthesis, and a discussion of its significant potential in drug development, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of N-aryl aminopyrazoles.
Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Structural Representation
The structure consists of a pyrazole ring with an amine group at the C4 position. The N1 position of the pyrazole is substituted with a 2-aminophenyl group.
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Systematic IUPAC Name: 1-(2-aminophenyl)-1H-pyrazol-4-amine
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Molecular Formula: C₉H₁₀N₄
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Canonical SMILES: Nc1cccc(c1)n2cc(N)cn2
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InChI Key: Generated upon synthesis and database submission.
Physicochemical Properties
While specific experimental data for 1-(2-aminophenyl)-1H-pyrazol-4-amine is not publicly available, the properties of the closely related analog, 1-phenyl-1H-pyrazol-4-amine, provide a reliable estimation for guiding experimental design.[4]
| Property | Estimated Value (based on 1-phenyl-1H-pyrazol-4-amine) | Unit | Justification for Relevance |
| Molecular Weight | 186.21 | g/mol | Fundamental for all stoichiometric calculations in synthesis and assays. |
| LogP (Octanol-Water) | 1.50 | - | Critical for predicting membrane permeability and overall drug-likeness. |
| pKa (Most Basic) | 3.06 | - | Influences ionization state at physiological pH, affecting solubility and target binding. |
| Water Solubility | ~3.60e-2 | mol/L | A key parameter for formulation and bioavailability. |
| Polar Surface Area | 52.04 Ų (Predicted) | Ų | Important for predicting transport properties and blood-brain barrier penetration. |
Table 1: Estimated physicochemical properties of 1-(2-aminophenyl)-1H-pyrazol-4-amine, extrapolated from experimental data for 1-phenyl-1H-pyrazol-4-amine.[4]
Synthesis and Characterization
The synthesis of 4-aminopyrazoles is well-documented, with the Knorr pyrazole synthesis being a robust and versatile method. The proposed synthesis for the title compound adapts this classical approach, utilizing commercially available starting materials.
Retrosynthetic Analysis and Strategy
The core strategy involves the condensation of a substituted hydrazine with a β-ketonitrile equivalent. Our target molecule can be disconnected to (2-aminophenyl)hydrazine and a suitable three-carbon electrophile with protected amine functionality. A practical forward synthesis involves the reaction of (2-nitrophenyl)hydrazine with an appropriate dicarbonyl synthon, followed by reduction of both the nitro group and an intermediate functional group to the desired amines.
Proposed Synthetic Workflow
The following diagram outlines a reliable two-step pathway from (2-nitrophenyl)hydrazine.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Nitrophenyl)-1H-pyrazol-4-amine
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Rationale: This step constructs the pyrazole ring via a condensation reaction. (2-Nitrophenyl)hydrazine is chosen as the starting material to introduce the phenyl substituent. The nitro group serves as a precursor to the amine, avoiding side reactions that a free amine might undergo under condensation conditions.
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Procedure:
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To a solution of (2-nitrophenyl)hydrazine (1.0 eq) in glacial acetic acid (0.2 M), add malononitrile (1.1 eq).
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Heat the reaction mixture to reflux (approx. 118 °C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).
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Cool the mixture to room temperature and pour it carefully into ice-cold water.
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Neutralize the solution with a saturated solution of sodium bicarbonate. The product will precipitate.
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Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
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Step 2: Synthesis of 1-(2-Aminophenyl)-1H-pyrazol-4-amine
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Rationale: This final step involves the simultaneous reduction of the nitro group on the phenyl ring to the desired primary amine. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation.
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Procedure:
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Suspend the 1-(2-nitrophenyl)-1H-pyrazol-4-amine (1.0 eq) from Step 1 in ethanol in a flask suitable for hydrogenation.
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Add 10% Pd/C catalyst (5-10% by weight).
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Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
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Stir the reaction vigorously. Monitor the reaction progress by TLC.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
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Purify the final compound using column chromatography on silica gel.
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Characterization
The final compound should be characterized using standard analytical techniques:
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¹H NMR: Expect distinct aromatic proton signals for the disubstituted phenyl ring and signals for the pyrazole ring protons. The two NH₂ groups will appear as broad singlets.
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¹³C NMR: Expect nine distinct carbon signals corresponding to the molecular structure.
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Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the compound.
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Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine groups.
Applications in Drug Development
The aminopyrazole core is a highly versatile and valuable scaffold in drug discovery, with derivatives showing a wide range of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][3] The structure of 1-(2-aminophenyl)-1H-pyrazol-4-amine, featuring two distinct amine groups, presents unique opportunities for creating libraries of compounds with diverse biological targets.
The Aminopyrazole Scaffold as a Kinase Inhibitor
A primary application of aminopyrazoles is in the development of protein kinase inhibitors.[2] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrazole scaffold can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket, a common mechanism for achieving potent and selective inhibition.
The 4-amino group on the pyrazole ring is often crucial for this hinge-binding interaction, while the N1-substituent (the 2-aminophenyl group in this case) explores a different region of the ATP pocket, influencing selectivity and potency. The additional amine on the phenyl ring provides a valuable vector for further chemical modification to enhance properties or target specific subpockets within the kinase.
Illustrative Signaling Pathway: Generic Kinase Cascade
Many therapeutic strategies aim to inhibit kinases involved in pro-growth and survival signaling pathways. The diagram below illustrates a simplified, generic kinase cascade that is often targeted in cancer therapy. A molecule like 1-(2-aminophenyl)-1H-pyrazol-4-amine could be developed into an inhibitor of a key kinase (e.g., Kinase B) in such a pathway.
Caption: Simplified kinase signaling pathway targeted by small molecule inhibitors.
Conclusion and Future Perspectives
1-(2-Aminophenyl)-1H-pyrazol-4-amine represents a promising and synthetically accessible scaffold for medicinal chemistry. Its structure is pre-disposed for interaction with key therapeutic targets like protein kinases. The dual amine functionality offers rich chemical handles for library synthesis, enabling thorough exploration of structure-activity relationships (SAR). Future work should focus on the synthesis and biological evaluation of this compound and its derivatives against a panel of kinases to uncover its full therapeutic potential. The protocols and insights provided in this guide serve as a solid foundation for initiating such research endeavors.
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